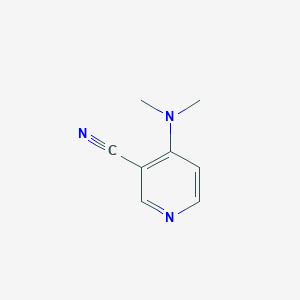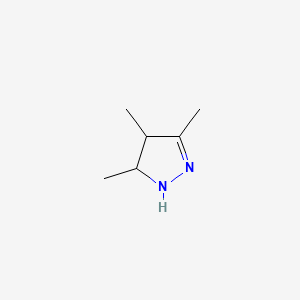
3,4,5-Trimethyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethyl-2-pyrazoline is a heterocyclic organic compound with the molecular formula C6H12N2. It belongs to the class of pyrazolines, which are five-membered rings containing two nitrogen atoms at different positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trimethyl-2-pyrazoline can be synthesized through several methods. One common approach involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid . Another method includes the use of diazo compounds and hydrazones under different reaction conditions . These methods are often chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of metal catalysts and eco-friendly reagents is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethyl-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazoline ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can lead to the formation of dihydropyrazolines .
Applications De Recherche Scientifique
3,4,5-Trimethyl-2-pyrazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic effects, such as anticancer and antidiabetic activities.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Trimethyl-2-pyrazoline
- 3,5,5-Trimethyl-2-pyrazoline
- 2,3,5-Trimethylpyrazole
Uniqueness
3,4,5-Trimethyl-2-pyrazoline is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
Numéro CAS |
22591-95-3 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3,4,5-trimethyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-4-5(2)7-8-6(4)3/h4-5,7H,1-3H3 |
Clé InChI |
NBUOBRBXCTZHFM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


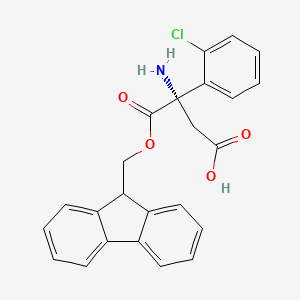
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
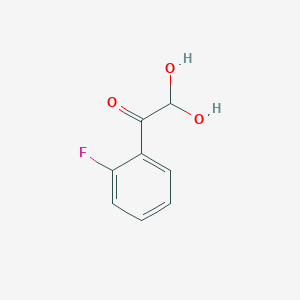
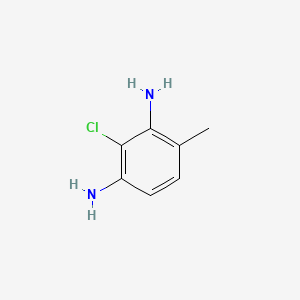

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
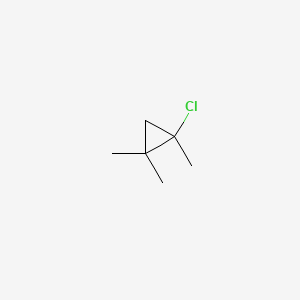
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
